Lipophilicity (cLogP) Head-to-Head: 3,4-Dichloro vs. 4-Chloro Analog Impacts CNS Penetration Potential
The 3,4-dichloro substitution significantly elevates the compound's lipophilicity compared to its mono-chloro analog, a key determinant for passive CNS permeability. The target compound has a computed XLogP3 of 3.5, while the commercially available 4-chloro analog (CAS 946271-48-3) has a lower value, as corroborated by its smaller molecular weight and fewer halogen atoms [1]. This difference places the target compound in a more favorable lipophilicity window for crossing the blood-brain barrier, potentially leading to higher brain-to-plasma ratios.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | cLogP = 3.5 (XLogP3, PubChem computed) |
| Comparator Or Baseline | 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS 946271-48-3): cLogP not directly reported but qualitatively lower based on structure. |
| Quantified Difference | An increase in lipophilicity is expected with the addition of a second chlorine atom. For related aromatic systems, an ortho-chloro substitution can increase measured logP by approximately 0.5–0.8 log units. |
| Conditions | In silico prediction using XLogP3 algorithm on PubChem. |
Why This Matters
Lipophilicity is a primary determinant of CNS drug-likeness; a difference of 0.5 log units can correlate with a significant shift in brain permeation, making the 3,4-dichloro compound a distinct candidate for neurological target programs.
- [1] PubChem. (2026). Compound Summary for CID 16931430: 3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide. National Center for Biotechnology Information. View Source
